DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63040-54-0 |
|---|---|
Molecular Formula |
C25H14O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-10-9-16-13-15-5-1-2-6-17(15)20-11-12-22(23)25(21)24(16)20/h1-14H |
InChI Key |
SMNAQDLLFBJHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C6=CC=CC=C56)C=O)C=C3 |
Origin of Product |
United States |
Contextualization Within Polycyclic Aromatic Hydrocarbon Chemistry
Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. Their extended π-electron systems are responsible for their characteristic electronic and optical properties, making them a cornerstone of modern organic electronics. The parent compound, Dibenzo(b,def)chrysene, is a well-studied PAH known for its rigid, planar structure.
The introduction of a carboxaldehyde (-CHO) group at the 7-position of the Dibenzo(b,def)chrysene core fundamentally alters its chemical reactivity. This process, known as functionalization, transforms the relatively inert hydrocarbon into a versatile chemical building block. The aldehyde group is a highly reactive site, enabling chemists to use Dibenzo(b,def)chrysene-7-carboxaldehyde as a precursor for a wide array of more complex molecules through various chemical reactions. This strategic functionalization allows for the precise tuning of the molecule's properties for specific applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 54747-98-9 |
| Molecular Formula | C₂₅H₁₄O |
| Molecular Weight | 330.38 g/mol |
| Appearance | Data not available |
| Solubility | Expected to be soluble in organic solvents like chloroform (B151607) and DMSO, with low solubility in water. |
Note: Specific experimental data such as melting point and detailed solubility are not widely reported in public literature, reflecting the compound's primary role as a synthetic intermediate rather than an end-product.
Significance of Functionalized Polycyclic Aromatic Systems in Contemporary Research
The functionalization of PAHs is a critical strategy in contemporary chemical research, primarily aimed at enhancing their processability and modulating their optoelectronic properties. documentsdelivered.com Large, unsubstituted PAHs are often poorly soluble, which complicates their use in solution-based processing techniques common in the manufacturing of electronic devices. documentsdelivered.com Attaching functional groups, such as alkyl chains or, in this case, a reactive aldehyde, can improve solubility and influence the way the molecules pack together in a solid state, which is crucial for efficient charge transport.
Furthermore, functional groups directly impact the electronic energy levels (HOMO/LUMO) of the PAH core. rsc.org An aldehyde group, being electron-withdrawing, can modify these levels, thereby altering the material's semiconducting and light-emitting characteristics. This tunability is essential for designing materials for specific roles in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). rsc.org The aldehyde functional group is particularly significant as it serves as a synthetic handle for subsequent reactions, such as condensations and couplings, to build larger, more complex conjugated systems.
Overview of Research Trajectories for Dibenzo B,def Chrysene 7 Carboxaldehyde
Precursor Synthesis and Strategies for the Dibenzo[b,def]chrysene Core
The construction of the dibenzo[b,def]chrysene core is the foundational step in the synthesis of its carboxaldehyde derivative. A common and versatile precursor for this purpose is 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione, commercially known as Vat Orange 1. rsc.orgscispace.com This starting material offers several advantages, including a pre-formed polycyclic structure and halogen functionalities that can be exploited for further modifications.
The synthetic strategy typically begins with the reduction of the dione (B5365651) functionality of Vat Orange 1 to generate the parent dibenzo[b,def]chrysene aromatic system. This can be achieved through various reducing agents, such as zinc dust in a suitable solvent. Following the reduction, the bromo-substituents can either be retained for subsequent cross-coupling reactions or removed via dehalogenation to yield the unsubstituted dibenzo[b,def]chrysene core.
An alternative approach to the dibenzo[b,def]chrysene core involves the construction of the polycyclic system from smaller aromatic fragments. One such method is the palladium-catalyzed [3+3] annulation, where two aromatic precursors are coupled to form the larger PAH framework. rsc.org For instance, a suitably substituted naphthalene (B1677914) derivative could be coupled with another aromatic fragment to build the chrysene (B1668918) core.
Furthermore, iron(III)-catalyzed carbonyl-olefin metathesis presents a modern strategy for the synthesis of polycyclic aromatic hydrocarbons. nih.gov This method allows for the direct coupling of carbonyl and olefin functional groups to form the desired alkene bonds within the polycyclic structure. While not specifically demonstrated for dibenzo[b,def]chrysene, this catalytic approach offers a potential pathway for the construction of the core from appropriately functionalized precursors.
Regioselective Formylation and Carboxaldehyde Introduction Techniques
With the dibenzo[b,def]chrysene core in hand, the next critical step is the regioselective introduction of a carboxaldehyde group at the 7-position. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds. ijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as an electrophile in an electrophilic aromatic substitution reaction.
The regioselectivity of the Vilsmeier-Haack reaction on the dibenzo[b,def]chrysene core is dependent on the electronic properties of the different positions on the aromatic rings. The position most susceptible to electrophilic attack will be preferentially formylated. Computational studies of the electron density distribution on the dibenzo[b,def]chrysene nucleus can help predict the most reactive site. For the introduction of the carboxaldehyde at the 7-position, the electronic characteristics of this specific carbon atom must favor electrophilic substitution.
An alternative to direct formylation is a two-step approach involving the introduction of a functional group that can be subsequently converted to a carboxaldehyde. This can be particularly useful if direct formylation lacks the desired regioselectivity. One such strategy involves the regioselective bromination of the dibenzo[b,def]chrysene core to introduce a bromine atom at the 7-position. The resulting 7-bromo-dibenzo[b,def]chrysene can then be subjected to a lithium-halogen exchange reaction using an organolithium reagent, such as n-butyllithium, to generate a highly reactive 7-lithio-dibenzo[b,def]chrysene intermediate. This intermediate can then be quenched with a formylating agent, like DMF, to yield the desired dibenzo[b,def]chrysene-7-carboxaldehyde.
Advanced Synthetic Routes to Dibenzo[b,def]chrysene-7-carboxaldehyde Derivatives
Strategies for Further Functionalization of the Chrysene Backbone
The dibenzo[b,def]chrysene backbone, with or without the carboxaldehyde group, can be further functionalized to introduce a variety of substituents, thereby tuning its electronic and physical properties. The presence of bromine atoms in precursors like 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione provides convenient handles for such modifications. rsc.orgscispace.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. acs.org For instance, a bromo-substituted dibenzo[b,def]chrysene derivative can be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl groups onto the chrysene backbone. This strategy allows for the synthesis of a wide range of derivatives with extended π-conjugation or other desired functionalities.
Synthesis of Dibenzo[b,def]chrysene-7-carboxaldehyde Analogues with Modified Substituents
The synthesis of analogues of dibenzo[b,def]chrysene-7-carboxaldehyde with modified substituents can be achieved by employing appropriately substituted starting materials or by modifying the functional groups on the pre-formed molecule. For example, starting with a substituted version of Vat Orange 1 would lead to a dibenzo[b,def]chrysene core with substituents at specific positions.
Furthermore, the carboxaldehyde group itself can serve as a versatile functional handle for the synthesis of various analogues. For instance, it can undergo Wittig reactions to introduce olefinic substituents, or it can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other derivatives.
Catalytic Approaches in Dibenzo[b,def]chrysene-7-carboxaldehyde Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of dibenzo[b,def]chrysene-7-carboxaldehyde synthesis, several catalytic approaches can be envisioned.
As mentioned earlier, palladium-catalyzed reactions are crucial for the construction and functionalization of the dibenzo[b,def]chrysene core. rsc.org These reactions, which include Suzuki, Heck, and Sonogashira couplings, allow for the precise introduction of various substituents onto the aromatic framework.
Iron-catalyzed reactions are also gaining prominence in the synthesis of polycyclic aromatic hydrocarbons. nih.gov The use of earth-abundant and environmentally benign iron catalysts offers a sustainable alternative to precious metal catalysts. An iron(III)-catalyzed carbonyl-olefin metathesis could potentially be employed in the construction of the dibenzo[b,def]chrysene core.
Total Synthesis Approaches to Dibenzo[b,def]chrysene-7-carboxaldehyde
A total synthesis of dibenzo[b,def]chrysene-7-carboxaldehyde would involve the construction of the molecule from simpler, readily available starting materials. A plausible retrosynthetic analysis would disconnect the molecule into smaller, more manageable fragments.
One hypothetical total synthesis could begin with the synthesis of a substituted naphthalene derivative, which would form one part of the dibenzo[b,def]chrysene core. This could be followed by a series of annulation reactions to build the remaining rings of the chrysene framework. For example, a Diels-Alder reaction between a diene and a dienophile could be a key step in constructing one of the six-membered rings.
Data Tables
Table 1: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
| 2,9-Dibromo-dibenzo[b,def]chrysene-7,14-dione (Vat Orange 1) | C24H10Br2O2 | Starting material for the dibenzo[b,def]chrysene core |
| Dibenzo[b,def]chrysene | C24H14 | The core aromatic hydrocarbon |
| 7-Bromo-dibenzo[b,def]chrysene | C24H13Br | Intermediate for the introduction of the carboxaldehyde group |
| 7-Lithio-dibenzo[b,def]chrysene | C24H13Li | Reactive intermediate for formylation |
Table 2: Synthetic Reactions and Reagents
| Reaction | Reagents and Conditions | Purpose |
| Reduction of Dione | Zinc dust, solvent | Formation of the aromatic dibenzo[b,def]chrysene core |
| Vilsmeier-Haack Formylation | DMF, POCl3 | Introduction of the carboxaldehyde group |
| Bromination | NBS, catalyst | Introduction of a bromine atom at a specific position |
| Lithium-Halogen Exchange | n-Butyllithium | Generation of an organolithium intermediate |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | Carbon-carbon bond formation for functionalization |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives
Advanced NMR spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for unambiguous assignment of all proton and carbon signals.
Elucidation of Chemical Shifts and Coupling Constants
In ¹H NMR spectroscopy, the protons of the dibenzo(b,def)chrysene core would be expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts would be influenced by the electron-withdrawing nature of the carboxaldehyde group. The proton of the aldehyde group itself would be highly deshielded and is expected to appear as a singlet at a significantly downfield chemical shift (around δ 10.0-11.0 ppm). The coupling constants (J values) between adjacent protons would be crucial for determining the connectivity of the aromatic rings.
For ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings would resonate in the range of δ 120-150 ppm. The carbonyl carbon of the carboxaldehyde group would be a key diagnostic signal, expected at a downfield position (δ 190-200 ppm).
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-aldehyde | 10.0 - 11.0 | s | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (aldehyde) | 190 - 200 |
Two-Dimensional NMR Techniques for Structural Confirmation
To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the proton-proton coupling networks within the aromatic rings, confirming the positions of adjacent protons. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which would be critical for linking the aldehyde proton to the correct carbon on the dibenzo(b,def)chrysene framework and for assigning the quaternary carbons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Signature Vibrational Modes of the Carboxaldehyde Group
The most prominent feature in the infrared (IR) spectrum of this compound would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde proton is also a characteristic absorption, usually appearing as a pair of weak bands around 2820 and 2720 cm⁻¹.
In Raman spectroscopy, the C=O stretch is also observable, though its intensity can vary.
Expected Vibrational Frequencies for the Carboxaldehyde Group
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C=O stretch | 1690 - 1715 | IR (strong), Raman (variable) |
Analysis of Aromatic Ring Vibrations
The aromatic rings of the dibenzo(b,def)chrysene core would give rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically found in the region of 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations would produce a set of bands between 1400 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations (γ-vibrations), which are often strong in the IR spectrum, would appear in the 650-900 cm⁻¹ region, and their positions are diagnostic of the substitution pattern on the aromatic rings.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy (UV-Vis absorption and fluorescence) provides insights into the electronic structure and conjugation of the molecule. The extended π-system of the dibenzo(b,def)chrysene core is expected to result in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The introduction of the carboxaldehyde group, a chromophore, can cause a bathochromic (red) shift in the absorption maxima compared to the parent hydrocarbon.
Upon excitation with light of an appropriate wavelength, this compound is likely to exhibit fluorescence, a characteristic of many polycyclic aromatic hydrocarbons. The emission spectrum would be expected to be a mirror image of the lowest energy absorption band. The specific absorption and emission maxima would depend on the solvent used.
Table of Compounds
| Compound Name |
|---|
| This compound |
Photophysical Properties and Electronic Transitions
The photophysical properties of Dibenzo[b,def]chrysene-7-carboxaldehyde would be largely dictated by its extensive π-conjugated system, with the carboxaldehyde group acting as a modulator of these properties. The study of its electronic transitions, typically using UV-visible absorption spectroscopy, would reveal the energies of its frontier molecular orbitals.
Expected Absorption Spectra: The absorption spectrum is expected to show intense π-π* transitions, characteristic of large aromatic systems. The presence of the electron-withdrawing carboxaldehyde group (-CHO) attached to the Dibenzo[b,def]chrysene core would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the extension of the conjugation and a potential lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy.
Theoretical Calculations: In the absence of experimental data, theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) would be invaluable. rsc.org Such calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, providing insight into the nature of the excited states (e.g., HOMO→LUMO, HOMO-1→LUMO transitions).
Interactive Data Table: Predicted Electronic Transitions Below is a hypothetical data table illustrating the kind of information that would be generated from a combined experimental and theoretical study.
| Transition | Calculated Wavelength (nm) | Experimental Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available |
Fluorescence Characteristics and Quenching Mechanisms
Many PAHs are known for their fluorescent properties. The fluorescence of Dibenzo[b,def]chrysene-7-carboxaldehyde would originate from the radiative decay from its first singlet excited state (S₁) to the ground state (S₀).
Fluorescence Emission: The emission spectrum would be expected to be a near mirror image of the lowest energy absorption band. The quantum yield of fluorescence—a measure of the efficiency of the emission process—would be a key parameter. The presence of the carboxaldehyde group could influence the quantum yield.
Quenching Mechanisms: Fluorescence quenching studies would involve observing the decrease in fluorescence intensity in the presence of other chemical species (quenchers). Potential mechanisms include collisional (dynamic) quenching, where the excited state is deactivated upon collision with a quencher, or static quenching, where a non-fluorescent complex is formed in the ground state. Investigating these mechanisms provides information about the interaction of the molecule with its environment.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For a planar aromatic system like Dibenzo[b,def]chrysene-7-carboxaldehyde, this technique would provide invaluable data.
Molecular Geometry: It would confirm the planarity of the fused ring system and determine the precise bond lengths and angles. The orientation of the carboxaldehyde group relative to the aromatic plane would also be established.
Crystal Packing: The analysis would reveal how the molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as π-π stacking and C-H···O interactions involving the aldehyde group. These interactions are crucial for understanding the material's bulk properties.
Interactive Data Table: Hypothetical Crystallographic Data This table represents the type of data that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Mass Spectrometry for Molecular Structure and Isomeric Differentiation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and can provide structural information through fragmentation analysis.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which would confirm the elemental composition of Dibenzo[b,def]chrysene-7-carboxaldehyde (C₂₅H₁₄O).
Fragmentation Pattern: Upon ionization, the molecule can break apart into characteristic fragment ions. The fragmentation pattern in the mass spectrum serves as a molecular fingerprint. For this compound, expected fragmentations could include the loss of the formyl radical (-CHO) or carbon monoxide (-CO), leading to prominent peaks that help in structural confirmation.
Isomeric Differentiation: Mass spectrometry, particularly when coupled with techniques like ion mobility, can sometimes be used to distinguish between isomers. Different isomers may exhibit subtle differences in their fragmentation patterns or drift times, which can aid in their differentiation. For PAHs, this is crucial as many isomers with the same molecular formula can exist.
Computational and Theoretical Chemistry Studies of Dibenzo B,def Chrysene 7 Carboxaldehyde
Quantum Chemical Investigations of Electronic Structure
Theoretical and computational chemistry provide powerful tools for understanding the intricate electronic properties of complex polycyclic aromatic hydrocarbons (PAHs) like Dibenzo(b,def)chrysene-7-carboxaldehyde. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and aromatic character, offering insights that complement experimental findings.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and lower stability. researchgate.net
In chrysene-based systems, the electronic properties are significantly influenced by the addition of substituent groups. researchgate.net Density functional theory (DFT) studies on chrysene (B1668918) substituted with a formyl group (-CHO), which is a carboxaldehyde, show a considerable impact on the frontier orbitals. researchgate.net The presence of an electron-withdrawing group like carboxaldehyde typically leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels.
Table 1: Representative Frontier Orbital Energies of Substituted Chrysene Systems
| Compound | Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Chrysene | None | Not specified | Not specified | Not specified |
| Chrysene Derivative | -CHO (formyl) | Lowered | Lowered | Impacted |
| Dibenzo[g,p]chrysene (B91316) | None | -5.58 | -2.10 | 3.48 |
Note: Data for substituted chrysene is qualitative as per sources. researchgate.net Data for Dibenzo[g,p]chrysene derivatives is from DFT calculations and provided for comparative purposes. beilstein-journals.org
The introduction of a carboxaldehyde group at the 7-position of the dibenzo(b,def)chrysene skeleton significantly alters the molecule's charge distribution and electron density. The carboxaldehyde group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This leads to a polarization of the molecule, creating a dipole moment.
Studies on chrysene and its homologues have shown that the magnitude and direction of the dipole moment change dramatically with the addition of functional groups. researchgate.net While the parent chrysene molecule has a very weak dipole moment, the addition of a substituent creates a more significant charge separation. researchgate.net In this compound, electron density is drawn from the aromatic rings towards the carboxaldehyde group. This results in the oxygen atom of the carbonyl being a site of high negative charge density, while the carbonyl carbon and adjacent aromatic carbons become more electropositive. This uneven charge distribution is crucial in determining the molecule's reactivity, particularly towards nucleophilic and electrophilic attack.
Aromaticity is a key concept describing the enhanced stability of cyclic, planar, and fully conjugated systems with (4n+2) π-electrons (Hückel's rule). youtube.commasterorganicchemistry.com Antiaromatic systems, which are cyclic, planar, and conjugated but contain 4n π-electrons, are highly unstable. youtube.com The chrysene core is a polycyclic aromatic hydrocarbon composed of fused benzene (B151609) rings, each of which is aromatic.
The aromaticity of specific rings within a polycyclic system can be quantified using computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.net NICS values are used to measure the magnetic shielding at the center of a ring; negative values typically indicate aromatic character (diatropic ring current), while positive values suggest antiaromatic character (paratropic ring current).
Studies on substituted chrysenes have utilized NICS values to evaluate the variation in aromaticity upon the addition of functional groups. researchgate.net The introduction of substituents can modulate the electron delocalization within the π-system, thereby altering the aromaticity of the individual rings. For this compound, the electron-withdrawing nature of the aldehyde group could potentially reduce the π-electron density in the adjacent aromatic ring, thus subtly modifying its local aromaticity compared to the unsubstituted parent molecule.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of complex organic molecules. It provides a balance between accuracy and computational cost, making it suitable for studying the geometry, electronic structure, and spectroscopic properties of large PAHs.
A crucial first step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. arxiv.org For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the most stable arrangement of atoms. beilstein-journals.orgscispace.com
The planarity of the polycyclic aromatic core is a key feature. However, the presence of substituents can introduce steric strain that may lead to distortions from a perfectly planar geometry. In related dibenzo[g,p]chrysene systems, steric repulsion between substituents has been shown to force groups to orient themselves perpendicular to the benzene ring, which in turn affects electronic conjugation. beilstein-journals.orgnih.gov For this compound, conformational analysis would involve determining the preferred orientation of the carboxaldehyde group relative to the aromatic plane. While rotation around the C-C single bond connecting the aldehyde to the chrysene core is possible, the planar conformation is generally favored to maximize conjugation, unless prevented by significant steric hindrance.
DFT calculations are highly effective in predicting various spectroscopic properties, providing valuable data for the interpretation of experimental results.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions, such as the HOMO to LUMO transition, which correspond to absorption peaks in the UV-Visible range. beilstein-journals.org For substituted chrysene systems, TD-DFT has been shown to reproduce experimental absorption spectra well. researchgate.netbeilstein-journals.org The presence of the carboxaldehyde group, a chromophore, on the dibenzo(b,def)chrysene skeleton is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, extending conjugation and lowering the HOMO-LUMO gap. researchgate.net
IR Spectra: DFT calculations can accurately predict vibrational frequencies. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's chemical bonds, which are observed as peaks in an infrared (IR) spectrum. This allows for the assignment of experimentally observed IR bands to specific molecular motions.
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using DFT. By computing the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. This is an invaluable tool for structural elucidation and for confirming the assignments of signals in experimental NMR spectra.
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Chrysene |
| Dibenzo[g,p]chrysene |
Reactivity Prediction and Mechanistic Insights via Computational Modeling
Computational modeling offers profound insights into the chemical behavior of this compound, enabling the prediction of its reactivity and the elucidation of reaction mechanisms at an atomic level of detail.
Fukui function analysis is a concept rooted in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule for electrophilic and nucleophilic attack. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in space when an electron is added to or removed from the molecule.
For this compound, calculating the Fukui functions would pinpoint the atoms most susceptible to reaction.
Nucleophilic Attack (f+(r)) : Regions with a high f+(r) value indicate sites that are prone to attack by nucleophiles. In the case of this compound, it is anticipated that the carbon atom of the carboxaldehyde group would exhibit a significant f+(r) value, making it a prime target for nucleophilic addition reactions.
Electrophilic Attack (f-(r)) : Conversely, areas with a high f-(r) value are susceptible to electrophilic attack. For this molecule, the electron-rich aromatic rings are expected to be the primary sites for electrophilic substitution, and Fukui function analysis would identify the specific carbon atoms on the dibenzo(b,def)chrysene core with the highest reactivity.
A hypothetical condensed Fukui function analysis for selected atoms of this compound is presented in the table below. The values represent the propensity of each atom to either accept (nucleophilic attack) or donate (electrophilic attack) an electron.
| Atom/Region | Hypothetical f+ (Nucleophilic Attack) | Hypothetical f- (Electrophilic Attack) | Predicted Reactivity |
| Carboxaldehyde Carbon | High | Low | Prone to nucleophilic addition |
| Carboxaldehyde Oxygen | Low | High | Prone to electrophilic interaction (e.g., protonation) |
| Aromatic Ring Carbons | Low | Varies | Prone to electrophilic substitution at specific sites |
Note: The data in this table is hypothetical and for illustrative purposes, as specific research performing this analysis on this compound was not found in the literature search.
To understand the mechanism of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction coordinate. Computational modeling allows for the precise location of transition state structures and the calculation of their energies, providing critical information about the reaction's feasibility and kinetics.
For this compound, transition state modeling could be applied to various reactions, such as:
Nucleophilic Addition to the Aldehyde : Modeling the addition of a nucleophile (e.g., a Grignard reagent) to the carbonyl group would reveal the geometry of the transition state and the activation energy for the reaction.
Electrophilic Aromatic Substitution : For reactions like nitration or halogenation on the aromatic core, computational modeling can determine the transition states for substitution at different positions, thereby predicting the regioselectivity of the reaction.
These calculations would provide valuable data on reaction barriers, which are essential for understanding reaction rates and predicting the major products.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvent molecules or surfaces.
For this compound, MD simulations could be employed to investigate:
Solvation Effects : By simulating the molecule in different solvents, one can understand how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. For instance, the orientation of polar solvent molecules around the carboxaldehyde group could influence its accessibility to reactants.
Interactions with Surfaces : If this molecule were to be used in materials science applications, such as on a catalytic surface or in an organic electronic device, MD simulations could model its adsorption and orientation on the surface, as well as the intermolecular interactions with neighboring molecules.
These simulations offer a dynamic picture of the molecule's behavior that is not captured by static quantum chemical calculations.
Theoretical Studies on Excited States and Photophysical Phenomena
The interaction of this compound with light can be investigated using theoretical methods that focus on its electronic excited states. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose.
These studies can predict and explain various photophysical phenomena:
UV-Vis Absorption Spectrum : TD-DFT calculations can predict the electronic transitions responsible for the absorption of light, allowing for the simulation of the UV-Vis spectrum. This can help in assigning the experimentally observed absorption bands to specific electronic excitations within the molecule.
Fluorescence and Phosphorescence : By calculating the energies of the lowest singlet and triplet excited states, it is possible to gain insights into the molecule's potential to fluoresce or phosphoresce. The nature of these excited states (e.g., π-π* or n-π* transitions) can also be determined, which has implications for the efficiency of these photophysical processes. The carboxaldehyde group, with its non-bonding electrons on the oxygen atom, could introduce n-π* transitions that may influence the photophysical properties compared to the parent dibenzo(b,def)chrysene.
A hypothetical summary of TD-DFT results for the lowest singlet excited states of this compound is presented below.
| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength | Dominant Orbital Transitions |
| S1 | 2.8 | 0.15 | HOMO -> LUMO |
| S2 | 3.2 | 0.05 | HOMO-1 -> LUMO |
| S3 | 3.5 | 0.80 | HOMO -> LUMO+1 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific research performing this analysis on this compound was not found in the literature search.
Reactivity and Transformation Pathways of Dibenzo B,def Chrysene 7 Carboxaldehyde
Reactions of the Carboxaldehyde Functional Group
The carboxaldehyde group (-CHO) attached to the dibenzo(b,def)chrysene core is a primary site of chemical reactivity, susceptible to a variety of transformations typical of aromatic aldehydes. However, the sheer size and electronic nature of the polycyclic aromatic backbone can influence the reactivity of this functional group compared to simpler aromatic aldehydes like benzaldehyde.
Nucleophilic Additions and Condensation Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. commonorganicchemistry.com Aromatic aldehydes, in general, are slightly less reactive towards nucleophilic addition than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon. documentsdelivered.com In the case of dibenzo(b,def)chrysene-7-carboxaldehyde, the large, electron-rich aromatic system is expected to exert a similar, if not more pronounced, effect.
Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and acetals. Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are particularly important for extending the molecular framework.
Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide (Wittig reagent). lumenlearning.comwikipedia.org This method is highly valuable for the precise formation of carbon-carbon double bonds. lumenlearning.com For polycyclic aromatic aldehydes, the Wittig reaction provides a powerful tool for synthesizing more complex, conjugated systems. The general scheme for a Wittig reaction is as follows:
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
| This compound | Triphenyl phosphonium (B103445) ylide (Ph₃P=CHR) | Dibenzo(b,def)chrysene-7-yl-alkene | Triphenylphosphine oxide |
Knoevenagel Condensation: This condensation occurs between an aldehyde and a compound with an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base. This reaction is instrumental in the synthesis of α,β-unsaturated compounds.
Oxidation and Reduction Chemistry
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aromatic aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. mdpi.com Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder, more selective oxidants like silver oxide (Ag₂O). researchgate.net The oxidation of this compound would yield dibenzo(b,def)chrysene-7-carboxylic acid. An efficient method for the oxidation of electron-rich aromatic aldehydes utilizes an improved aqueous basic hydrogen peroxide system. researchgate.net
Reduction: The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. nih.gov This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method. wikipedia.org The reduction product of this compound is (dibenzo(b,def)chrysen-7-yl)methanol.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | KMnO₄ or H₂O₂/KOH | Dibenzo(b,def)chrysene-7-carboxylic acid | Oxidation |
| This compound | NaBH₄ or LiAlH₄ | (Dibenzo(b,def)chrysen-7-yl)methanol | Reduction |
Derivatization for Complex Molecular Architectures
The aldehyde functionality serves as a versatile handle for the synthesis of more complex molecular structures and functional materials. Derivatization reactions can be used to introduce new functional groups, extend conjugation, or attach the dibenzo(b,def)chrysene unit to other molecular systems. For instance, the reaction with hydrazine (B178648) derivatives can form hydrazones, which can be further oxidized to diazomethanes for esterification of fatty acids. nih.gov Derivatization with agents like 4-APEBA allows for sensitive detection in analytical techniques such as LC-MS.
Electrophilic and Nucleophilic Aromatic Substitution on the Chrysene (B1668918) Backbone
The extensive π-electron system of the dibenzo(b,def)chrysene backbone makes it susceptible to aromatic substitution reactions. The presence of the deactivating, meta-directing carboxaldehyde group will influence the position of substitution.
Electrophilic Aromatic Substitution: Polycyclic aromatic hydrocarbons are generally more reactive towards electrophiles than benzene (B151609). However, the -CHO group is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles to the meta positions relative to the aldehyde. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, the nitration of chrysene itself has been studied. rsc.org The precise location of substitution on the complex dibenzo(b,def)chrysene ring system would likely be a mixture of isomers and influenced by both the directing effect of the aldehyde and the inherent reactivity of the different positions on the PAH core.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for electron-rich aromatic systems unless activated by strong electron-withdrawing groups. The carboxaldehyde group is not typically sufficient to activate the ring for this type of reaction under standard conditions. However, in specific cases and with highly activated substrates or strong nucleophiles, substitution might be possible.
Photochemical Transformations
Polycyclic aromatic hydrocarbons are known to be photochemically active. The large conjugated system of dibenzo(b,def)chrysene allows it to absorb UV and visible light, leading to excited electronic states that can undergo various reactions. Photochemical cyclization is a common method for the synthesis of chrysenes and their derivatives. nih.gov The presence of the aldehyde group may influence the photochemical behavior, potentially participating in photoreduction or photoaddition reactions. The photochemical aging of PAHs can lead to the formation of more oxidized and aromatic secondary organic aerosols.
Catalytic Reactions Involving this compound
The aldehyde functional group can participate in various catalytic transformations. For example, iron(III)-catalyzed carbonyl-olefin metathesis has been shown to be effective for a range of aldehydes, leading to the formation of other polycyclic aromatic compounds. nih.gov Furthermore, the dibenzo(b,def)chrysene moiety itself can be part of larger systems used in catalysis. For instance, derivatives of 2,9-dibenzo[b,def]chrysene-7,14-dione have been utilized as building blocks for conjugated polymers in organic electronics, often synthesized via catalytic cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgscispace.com Laccase enzymes have also been shown to be effective in the degradation of PAHs, a process that can be enhanced through protein engineering. nih.gov
Reaction Mechanisms and Kinetic Studies
The reactivity of this compound is primarily dictated by the interplay between its two key structural features: the aldehyde functional group and the extensive polycyclic aromatic hydrocarbon (PAH) backbone of dibenzo(b,def)chrysene. The large, electron-rich aromatic system significantly influences the chemical behavior of the aldehyde group, while the aldehyde functionality provides a site for a variety of chemical transformations.
The primary reaction mechanism for aldehydes is nucleophilic addition to the electrophilic carbonyl carbon. In the case of this compound, an incoming nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation to yield the final product. However, compared to aliphatic aldehydes, aromatic aldehydes like this compound generally exhibit lower reactivity towards nucleophilic addition. vedantu.comlibretexts.orgaskiitians.cominfinitylearn.com This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic rings, which decreases the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.orgfiveable.me The extensive π-system of the dibenzo(b,def)chrysene core would be expected to contribute significantly to this resonance stabilization.
Furthermore, the bulky dibenzo(b,def)chrysene backbone can sterically hinder the approach of nucleophiles to the aldehyde group, further reducing reaction rates compared to smaller aromatic aldehydes.
Common transformation pathways for this compound, based on the known reactivity of aromatic aldehydes, would include:
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming Dibenzo(b,def)chrysene-7-carboxylic acid. This transformation can be achieved using common oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The aldehyde can be reduced to a primary alcohol, Dibenzo(b,def)chrysene-7-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition Reactions: A variety of nucleophiles can add to the carbonyl group, leading to a range of products. Examples include the formation of cyanohydrins with the addition of hydrogen cyanide, and the formation of alcohols via Grignard or organolithium reagents.
Condensation Reactions: this compound can undergo condensation reactions with amines to form imines (Schiff bases), and with stabilized ylides in the Wittig reaction to form alkenes. The dibenzochrysene moiety has been utilized in the synthesis of covalent organic frameworks (COFs) through such imine-based condensation reactions with linear dialdehydes.
While these reaction mechanisms can be inferred from the general principles of organic chemistry, specific kinetic studies on this compound are not widely available in the public domain. The determination of reaction rates, activation energies, and the influence of catalysts on the transformations of this particular compound would require dedicated experimental investigation. Due to the lack of specific research data, a detailed kinetic data table cannot be provided at this time.
Applications in Materials Science and Advanced Chemical Systems
Role in Organic Electronics and Optoelectronic Devices
The dibenzo[b,def]chrysene framework is a promising candidate for applications in organic electronics due to its extended π-conjugated system, which facilitates charge transport. The electronic and optical properties of dibenzo[b,def]chrysene derivatives can be fine-tuned through chemical functionalization, making them suitable for a range of optoelectronic devices. While research on dibenzo[b,def]chrysene-7-carboxaldehyde itself is limited, its potential as a key intermediate for creating tailored organic semiconductors is significant.
The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. Chrysene (B1668918) derivatives are recognized for their potential as blue emitters due to their wide bandgap. The dibenzo[b,def]chrysene core, with its extended conjugation, offers a robust platform for designing new OLED materials.
In the realm of organic photovoltaics (OPVs), materials with strong absorption in the solar spectrum and efficient charge generation and transport are highly sought after. Dibenzo[b,def]chrysene derivatives have been investigated as donor materials in bulk heterojunction solar cells. For example, polymers based on 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione have been synthesized and tested in OPVs, demonstrating the viability of this core structure in photovoltaic applications. rsc.orgscispace.com
Dibenzo[b,def]chrysene-7-carboxaldehyde can be utilized to synthesize novel donor or acceptor materials for OPVs. The aldehyde group allows for the extension of the π-conjugated system through reactions like the Knoevenagel condensation with electron-withdrawing groups. This can lead to molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling better matching with other active layer components and potentially improving the power conversion efficiency of solar cells. rsc.orgscispace.com
Efficient charge transport is fundamental to the performance of various organic electronic devices, including organic field-effect transistors (OFETs). The planar structure of the dibenzo[b,def]chrysene core promotes intermolecular π-π stacking, which is beneficial for charge hopping between molecules.
Polymers derived from 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione have been incorporated into OFETs, exhibiting hole mobilities that underscore the charge-carrying potential of the dibenzo[b,def]chrysene unit. rsc.orgscispace.com Dibenzo[b,def]chrysene-7-carboxaldehyde could be a precursor for synthesizing new charge transport materials. The aldehyde functionality can be used to introduce solubilizing groups to improve processability or to create larger, more complex structures with enhanced intermolecular interactions, potentially leading to higher charge carrier mobilities.
| Polymer Derivative | Acceptor Unit | Bandgap (eV) | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (%) |
|---|---|---|---|---|
| Polymer 1 (P1) | Isoindigo | 1.86 | Not Reported | ~1.2 |
| Polymer 2 (P2) | Diketopyrrolopyrrole (DPP) | 1.61 | 3.62 x 10⁻⁴ | Not Reported |
| Polymer 3 (P3) | Bisthiophenylbenzothiadiazole (TBT) | Not Reported | Not Reported | Not Reported |
Note: The data in this table is for polymers derived from 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione, a related derivative, and is provided to illustrate the potential of the dibenzo[b,def]chrysene core in organic electronics. rsc.orgscispace.com
Development of Advanced Dyes and Pigments
Polycyclic aromatic hydrocarbons have historically been the basis for many synthetic dyes and pigments due to their intense color and high stability. The extended π-system of dibenzo[b,def]chrysene results in absorption of light in the ultraviolet and visible regions, making it a chromophore.
Dibenzo[b,def]chrysene-7-carboxaldehyde can be a key intermediate in the synthesis of novel dyes and pigments. The reactivity of the aldehyde group allows for the facile introduction of various auxochromes (color-assisting groups) or for the integration of the dibenzo[b,def]chrysene core into larger polymeric dye structures. By reacting the aldehyde with different aromatic or heterocyclic amines, a wide range of Schiff base dyes with varying colors and properties could be produced. These materials could find applications in high-performance coatings, plastics, and specialty inks.
Precursor for Carbon-Rich Nanostructures
There is a growing interest in the bottom-up synthesis of precisely defined carbon-rich nanostructures, such as graphene fragments (nanographenes) and carbon nanotubes. These materials have exceptional electronic and mechanical properties. Polycyclic aromatic hydrocarbons are ideal starting materials for such syntheses.
Dibenzo[b,def]chrysene-7-carboxaldehyde could serve as a molecular building block for larger, well-defined nanographenes. The aldehyde group can be used in cyclization reactions to fuse additional aromatic rings onto the dibenzo[b,def]chrysene core. Through carefully designed multi-step syntheses, it is conceivable that this compound could be used to create larger, defect-free graphene-like molecules with tailored shapes and electronic properties for applications in nanoelectronics and quantum devices.
Applications in Chemo-sensors and Molecular Probes
The development of sensitive and selective chemosensors and molecular probes is crucial for environmental monitoring, medical diagnostics, and security applications. The fluorescence properties of many PAHs are sensitive to their local environment.
The dibenzo[b,def]chrysene core possesses intrinsic fluorescence. By functionalizing this core through the aldehyde group of dibenzo[b,def]chrysene-7-carboxaldehyde, it is possible to create new chemosensors. For example, the aldehyde could be reacted with a molecule that has a specific binding site for a target analyte (e.g., a metal ion, an anion, or a biomolecule). The binding of the analyte to the sensor molecule could then lead to a change in the fluorescence of the dibenzo[b,def]chrysene unit, such as an increase or decrease in intensity (quenching) or a shift in the emission wavelength, allowing for the detection of the target.
Host Materials for Luminescent Applications
While direct research on Dibenzo[b,def]chrysene-7-carboxaldehyde as a host material in luminescent applications is not extensively documented in publicly available scientific literature, the parent dibenzo[b,def]chrysene core and its derivatives are recognized as promising building blocks for organic electronics. researchgate.netrsc.org The potential of the broader class of dibenzochrysene compounds in luminescent systems can be illustrated by examining closely related structures.
Notably, derivatives of the isomeric dibenzo[g,p]chrysene (B91316) have been successfully designed and synthesized to serve as host materials in high-efficiency organic light-emitting diodes (OLEDs). This suggests that the rigid and extended π-conjugated system of the dibenzochrysene framework is well-suited for such applications.
Detailed Research Findings: The Case of Dibenzo[g,p]chrysene Derivatives
A significant example is the development of 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) as a host material for a red phosphorescent OLED (PHOLED). Research in this area has demonstrated that the dibenzo[g,p]chrysene motif can be effectively functionalized to create electroactive materials suitable for emerging molecular electronics.
In one study, a red PHOLED incorporating TPDBC as the host material achieved a maximum external quantum efficiency (EQE) of 14.4%. This pioneering work was the first to report the use of a dibenzo[g,p]chrysene-based compound as a building block for host materials in PHOLEDs. The high efficiency of the device underscores the potential of this molecular platform. It is conjectured that the dibenzo[g,p]chrysene framework is readily functionalizable, allowing for the tuning of its electronic properties to meet the specific requirements of OLED device architecture.
The successful application of the dibenzo[g,p]chrysene skeleton in this context highlights the promising nature of the broader dibenzochrysene family, including dibenzo[b,def]chrysene derivatives, for the development of next-generation host materials in luminescent applications. The inherent photophysical properties and stability of these polycyclic aromatic hydrocarbons make them attractive candidates for further investigation in materials science.
Interactive Data Table: Performance of TPDBC-Hosted Red PHOLED
| Parameter | Value |
|---|---|
| Host Material | 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) |
| Device Type | Red Phosphorescent Organic Light-Emitting Diode (PHOLED) |
| Maximum External Quantum Efficiency (EQE) | 14.4% |
Future Research Directions and Emerging Areas
Sustainable Synthesis and Green Chemistry Approaches
The development of environmentally benign synthetic routes for complex PAHs like dibenzo(b,def)chrysene-7-carboxaldehyde is a critical area for future research. Traditional synthetic methods for PAHs often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. Green chemistry principles offer a framework for designing more sustainable processes.
Future research will likely focus on:
Catalytic C-H Activation: Developing novel catalytic systems, potentially using earth-abundant metals, to directly functionalize the dibenzochrysene core, thereby reducing the number of synthetic steps and improving atom economy.
Flow Chemistry: Implementing continuous-flow processes for the synthesis of this compound and its derivatives. Flow chemistry can offer improved safety, scalability, and efficiency compared to batch processes.
Bio-inspired Synthesis: Exploring enzymatic or biomimetic approaches for key synthetic transformations, which can lead to highly selective reactions under mild conditions. mdpi.com
Solvent Reduction: Investigating solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, to minimize the environmental impact of the synthesis. mdpi.com
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Catalytic C-H Activation | Reduced number of synthetic steps, improved atom economy |
| Flow Chemistry | Enhanced safety, scalability, and reaction control |
| Bio-inspired Synthesis | High selectivity and mild reaction conditions |
| Solvent Reduction | Minimized environmental impact and waste generation |
Exploration of Novel Reactivity Modalities
The chemical reactivity of this compound is largely dictated by its extended π-conjugated system and the presence of the aldehyde functional group. Future research is expected to delve into new reaction pathways to create novel derivatives with tailored properties.
Key areas for exploration include:
Derivatization of the Aldehyde Group: Moving beyond standard aldehyde chemistry to explore novel transformations, such as multicomponent reactions, to introduce diverse functional groups and build molecular complexity.
Post-Synthetic Modification: Investigating late-stage functionalization of the dibenzochrysene backbone to fine-tune the electronic and photophysical properties of the molecule.
Photocatalysis: Utilizing the photoactive nature of the dibenzochrysene core to drive novel chemical transformations, potentially leading to new synthetic methodologies.
Integration into Hybrid Organic-Inorganic Materials
The unique electronic and optical properties of dibenzochrysene derivatives make them promising candidates for incorporation into hybrid organic-inorganic materials. rsc.org These materials combine the processability and functionality of organic molecules with the stability and performance of inorganic components.
Future research directions in this area may involve:
Perovskite Solar Cells: Incorporating this compound derivatives as interfacial layers in perovskite solar cells to improve efficiency and stability.
Metal-Organic Frameworks (MOFs): Using the aldehyde functionality to anchor the dibenzochrysene unit within the porous structure of MOFs, creating materials with potential applications in gas storage, separation, and catalysis. rsc.org
Quantum Dot Sensitization: Attaching the molecule to the surface of semiconductor quantum dots to enhance light-harvesting capabilities in photocatalytic and photovoltaic applications.
| Hybrid Material | Potential Role of this compound |
| Perovskite Solar Cells | Interfacial layer for improved efficiency and stability |
| Metal-Organic Frameworks | Functional building block for gas storage and catalysis |
| Quantum Dots | Sensitizer for enhanced light harvesting |
Advanced Characterization Techniques for In-Situ Studies
To fully understand the behavior and function of this compound in various applications, it is crucial to employ advanced characterization techniques that can probe its properties in real-time and under operational conditions.
Emerging areas of focus include:
Transient Absorption Spectroscopy: Using ultrafast laser techniques to study the excited-state dynamics of the molecule, providing insights into its photophysical properties and potential for optoelectronic applications.
In-Situ Scanning Tunneling Microscopy (STM): Visualizing the molecule at the single-molecule level on conductive surfaces to understand its self-assembly behavior and electronic properties at interfaces.
Time-Resolved X-ray Diffraction: Probing the structural changes that occur in crystalline materials containing this compound upon photoexcitation or other external stimuli.
Synergistic Computational and Experimental Investigations
The combination of computational modeling and experimental studies offers a powerful approach to accelerate the discovery and development of new materials based on this compound.
Future research will likely see an increased emphasis on:
Predictive Modeling: Using density functional theory (DFT) and other computational methods to predict the electronic, optical, and chemical properties of new derivatives before their synthesis, guiding experimental efforts towards the most promising candidates.
Mechanism Elucidation: Employing computational chemistry to investigate the mechanisms of novel reactions and photophysical processes, providing a deeper understanding of the underlying principles.
Materials by Design: Integrating computational screening with high-throughput experimental techniques to rapidly identify new materials with optimized properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
